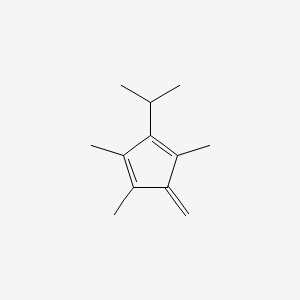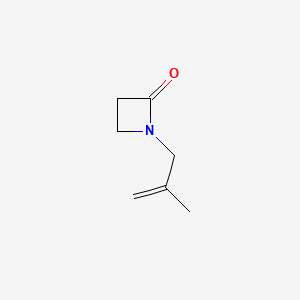
2-Propanone, 1-(nitroamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-(nitroamino)-, also known by its CAS number 163936-88-7, is a chemical compound with the molecular formula C3H6N2O3 It is characterized by the presence of a nitroamino group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(nitroamino)- typically involves the nitration of 2-propanone (acetone) under controlled conditionsThe reaction conditions, such as temperature and concentration, are carefully controlled to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 2-Propanone, 1-(nitroamino)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified through distillation or recrystallization to achieve the required quality for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1-(nitroamino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include nitroketones or carboxylic acids.
Reduction: Amino derivatives of 2-Propanone, 1-(nitroamino)-.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propanone, 1-(nitroamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-(nitroamino)- involves its interaction with molecular targets through its nitroamino group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved may include oxidative stress, enzyme inhibition, or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanone (Acetone): A simple ketone without the nitroamino group.
2-Nitropropane: A nitro compound with a similar structure but without the ketone group.
1-Nitropropane: Another nitro compound with a different structural arrangement.
Uniqueness
2-Propanone, 1-(nitroamino)- is unique due to the presence of both a nitro group and a ketone group in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C3H6N2O3 |
|---|---|
Poids moléculaire |
118.09 g/mol |
Nom IUPAC |
N-(2-oxopropyl)nitramide |
InChI |
InChI=1S/C3H6N2O3/c1-3(6)2-4-5(7)8/h4H,2H2,1H3 |
Clé InChI |
CXWGXWCRRRODLP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)



![O-[3-(N,N-Dimethyl)-carbamoylphenyl] N-ethyl,N-methyl-carbamate](/img/structure/B13838344.png)






